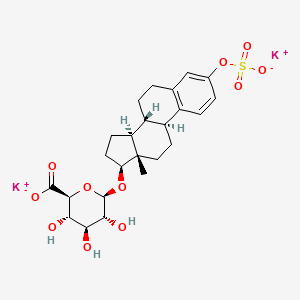

Estradiol 3-sulfate 17B-glucuronide dipotassium salt

Description

Historical Context and Discovery of Estradiol Conjugates

The study of estradiol conjugates emerged alongside the broader exploration of estrogen metabolism in the early 20th century. Estradiol itself was first isolated in 1935, following the discovery of estrone in 1929 by Edward Doisy and Adolf Butenandt. By the 1940s, researchers recognized that estrogen metabolites, including sulfates and glucuronides, played critical roles in hormone regulation. The identification of estradiol 3-sulfate and estradiol 17β-glucuronide as major circulating conjugates laid the groundwork for understanding dual-conjugated forms like estradiol 3-sulfate 17β-glucuronide. Conjugated equine estrogens (CEEs), introduced in 1941, contained minor quantities of estradiol sulfate, highlighting the pharmacological relevance of these compounds. Advances in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, later enabled precise characterization of dual-conjugated metabolites in biological systems.

Significance of Dual Conjugation in Steroid Metabolism

Dual conjugation—sulfation at the 3-position and glucuronidation at the 17β-position—alters estradiol’s physicochemical properties, enhancing water solubility and facilitating renal and biliary excretion. This modification also creates a metabolic reservoir, as tissues expressing sulfatases (e.g., steroid sulfatase) and β-glucuronidases can reactivate the parent hormone. For example, gut microbiota-derived β-glucuronidases hydrolyze glucuronide moieties, contributing to enterohepatic recirculation of estrogens. Dual conjugation thus balances hormone inactivation with potential reactivation, influencing systemic estrogen levels in conditions like breast cancer.

Nomenclature and Classification of Estradiol 3-Sulfate 17β-Glucuronide

The compound’s systematic IUPAC name is dipotassium (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate . It is classified as:

- Biochemical role : Dual-conjugated estrogen metabolite.

- Structural class : Steroid sulfate-glucuronide hybrid.

- CAS Registry Number : 10392-35-5.

Properties

IUPAC Name |

dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O11S.2K/c1-24-9-8-14-13-5-3-12(35-36(30,31)32)10-11(13)2-4-15(14)16(24)6-7-17(24)33-23-20(27)18(25)19(26)21(34-23)22(28)29;;/h3,5,10,14-21,23,25-27H,2,4,6-9H2,1H3,(H,28,29)(H,30,31,32);;/q;2*+1/p-2/t14-,15-,16+,17+,18+,19+,20-,21+,23-,24+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSNDWFRAHTWCY-LXMSUNLNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)OS(=O)(=O)[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30K2O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347523 | |

| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10392-35-5 | |

| Record name | Estradiol 3-sulfate 17beta-glucuronide dipotassium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is an endogenous estrogen conjugate and metabolite of estradiol. It is related to estradiol 3-sulfate and estradiol 17β-glucuronide. The primary targets of this compound are the estrogen receptors (ERs), specifically ERα.

Mode of Action

This compound interacts with its targets, the estrogen receptors, but it has a very low relative binding affinity for ERα. It shows less than one million-fold lower potency in activating the estrogen receptors relative to estradiol in vitro.

Biochemical Pathways

The compound is formed from estradiol in the liver by UDP-glucuronosyltransferase via attachment of glucuronic acid. This process is part of the phase II metabolism of estradiol, which involves the conjugation of the hormone with sulfate and glucuronide groups. This conjugation helps to reduce the hormonal activity of estradiol.

Pharmacokinetics

It is known that the conjugation of estradiol with sulfate and glucuronide groups aids in the elimination of the hormone through excretion.

Result of Action

The result of the action of Estradiol 3-Sulfate 17|A-Glucuronide Dipotassium Salt is the reduction of the hormonal activity of estradiol. This is achieved through the conjugation of estradiol with sulfate and glucuronide groups, which facilitates the elimination of the hormone through excretion.

Biological Activity

Estradiol 3-sulfate 17β-glucuronide dipotassium salt (E2-3G-17S) is a significant metabolite of estradiol, a key hormone in various physiological processes. This compound is formed through the conjugation of estradiol with glucuronic acid and sulfate, enhancing its solubility and facilitating excretion. Understanding the biological activity of E2-3G-17S is crucial for elucidating its role in human health, particularly in endocrine function and drug metabolism.

- Molecular Formula : C24H30O11S·2K

- Molecular Weight : 604.75 g/mol

- CAS Number : 10392-35-5

- Purity : >95% (HPLC)

Estradiol 3-sulfate 17β-glucuronide exhibits very low binding affinity to estrogen receptors (ERs). Specifically, it has been reported to possess only 0.0001% of the relative binding affinity of estradiol for ERα, demonstrating significantly reduced potency in activating estrogen receptors compared to its parent compound . This indicates that while E2-3G-17S may not exert strong estrogenic effects directly, it plays a crucial role in the metabolism and clearance of estradiol.

Biological Activity

-

Metabolism and Excretion :

- E2-3G-17S is primarily generated in the liver through the action of UDP-glucuronosyltransferases (UGTs), which facilitate glucuronidation—a process that enhances water solubility and promotes renal excretion .

- The glucuronidation process is vital for detoxifying and eliminating estrogens from the body, thus maintaining hormonal balance.

-

Transport Mechanisms :

- The transport of E2-3G-17S across cellular membranes is mediated by organic anion transporting polypeptides (OATPs), which are crucial for the hepatic uptake and renal excretion of steroid metabolites .

- Studies indicate that drug-drug interactions can occur if other compounds inhibit these transporters, potentially leading to altered levels of estradiol or its metabolites in circulation .

-

Clinical Implications :

- Understanding the pharmacokinetics of E2-3G-17S is essential for assessing its role in therapeutic contexts, particularly in hormone replacement therapy and conditions associated with estrogen imbalance.

- Case studies have shown that variations in the metabolism of estradiol and its conjugates like E2-3G-17S can influence therapeutic outcomes in postmenopausal women receiving hormone therapy .

Data Table: Comparison of Estradiol Conjugates

| Compound | Binding Affinity to ERα | Potency Relative to Estradiol | Main Metabolic Pathway |

|---|---|---|---|

| Estradiol | 100% | 100% | Direct action on ERs |

| Estradiol 3-sulfate | Low | Significantly lower | Sulfation |

| Estradiol 17β-glucuronide | Low | Significantly lower | Glucuronidation |

| Estradiol 3-sulfate 17β-glucuronide dipotassium salt | Very low | <0.0001% | Glucuronidation |

Case Studies

- Hormonal Regulation :

- Drug Interactions :

Scientific Research Applications

Biomarker for Estrogen Metabolism

Estradiol 3-sulfate 17β-glucuronide dipotassium salt serves as a crucial biomarker for assessing estrogen metabolism in the body. Measuring its levels in biological samples such as blood and urine provides insights into overall estrogen activity and metabolism. This is particularly valuable in research areas focusing on:

- Hormonal Regulation : Understanding how estradiol metabolism affects hormonal balance.

- Disease Mechanisms : Investigating the role of estrogen in diseases like breast cancer, endometriosis, and osteoporosis.

Therapeutic Target Exploration

The compound can be converted back to its active form, 17β-estradiol, by sulfatases. This conversion process makes it a focal point for studying:

- Enzyme Activity : Researching the activity of sulfatases can reveal therapeutic targets for conditions influenced by estrogen levels.

- Drug Development : Compounds that modulate the conversion rates of estradiol metabolites may lead to novel therapies for hormone-sensitive diseases.

Pharmacokinetic Studies

Due to its unique dual conjugation (sulfate and glucuronide), estradiol 3-sulfate 17β-glucuronide dipotassium salt exhibits distinct pharmacokinetic properties. This aspect is critical for:

- Drug Formulation : Understanding how the compound behaves in the body can inform the design of drugs that utilize similar metabolic pathways.

- Transport Mechanisms : Studies have shown that this compound requires specific transport systems to cross cellular membranes, which is essential knowledge for drug delivery systems .

Environmental Monitoring

Estradiol metabolites, including estradiol 3-sulfate 17β-glucuronide dipotassium salt, are relevant in environmental science. They can serve as indicators of endocrine-disrupting compounds in water systems, helping researchers assess:

- Pollution Levels : Monitoring these metabolites can provide insights into the impact of pharmaceuticals on aquatic ecosystems.

- Ecotoxicology : Understanding how these compounds affect wildlife and ecosystems is vital for environmental health assessments.

Case Studies and Research Findings

Several studies have highlighted the applications of estradiol 3-sulfate 17β-glucuronide dipotassium salt:

Comparison with Similar Compounds

Chemical Structure and Modifications

Key Structural Insights :

Biochemical and Pharmacokinetic Properties

Transport and Excretion:

- MRP2 Affinity : The dipotassium salt is transported by MRP2 with a Km of ~7.2 µM, similar to E2-17G but higher than MRP1 substrates like leukotriene C4 (Km = 0.1 µM) .

- Competitive Inhibition : It inhibits MRP-mediated transport of leukotriene C4 (LTC4), suggesting overlapping substrate specificity with other conjugates like E2-3S .

Metabolic Reactivation:

- Sulfatase Sensitivity : Unlike E2-3S, the dipotassium salt’s glucuronide group may impede sulfatase-mediated reactivation, prolonging its inactivation .

- Glucuronidase Resistance : The sulfate group at C3 may protect against glucuronidase cleavage, unlike E2-17G .

Analytical Quantification

Analytical Challenges :

Preparation Methods

Optimization of Enzymatic Conditions

-

Substrate Concentration : Optimal yields were observed at 50 µM 17β-estradiol, with higher concentrations leading to substrate inhibition.

-

Cofactor Requirements : Sulfation requires 3′-phosphoadenosine-5′-phosphosulfate (PAPS), while glucuronidation depends on UDPGA. Omitting these cofactors resulted in <5% product formation.

-

Oxygen Sensitivity : An oxygen-rich atmosphere enhanced glucuronide synthesis by 30–40%, likely due to improved enzyme stability.

The enzymatic route offers regioselectivity but faces challenges in scaling due to enzyme instability and costly cofactors.

Industrial-Scale Production and Purification

Commercial synthesis, as described by suppliers like LGC Standards and Sigma-Aldrich, emphasizes reproducibility and compliance with pharmaceutical standards. A typical workflow includes:

Reaction Scheme

-

Sulfation :

-

Glucuronidation :

-

Estradiol 3-sulfate (8.5 g, 20.0 mmol) is dissolved in DMF (150 mL).

-

Bromo-acetylated glucuronic acid methyl ester (12.4 g, 24.0 mmol) and silver oxide (9.3 g, 40.0 mmol) are added.

-

Reaction heated to 60°C for 6 h, then filtered and concentrated.

-

Deprotection with NaOH (2M) yields the glucuronidated product.

-

-

Salt Formation :

Purification Techniques

-

Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 30% acetonitrile/70% 50 mM KH₂PO₄, pH 3.0) achieves >99% purity.

-

Crystallization : Recrystallization from ethanol-water (7:3 v/v) removes residual solvents.

Analytical Characterization

Quality control protocols for estradiol 3-sulfate 17β-glucuronide dipotassium salt require multi-modal analysis:

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of estradiol 3-sulfate 17β-glucuronide dipotassium salt?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection at 280 nm for purity assessment (>95% by HPLC, as per ). Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) is critical for structural confirmation, focusing on sulfation at C3 and glucuronidation at C17β. Cross-validate with mass spectrometry (MS) for molecular weight (604.75 g/mol) and fragmentation patterns .

- Challenges : Degradation during handling can occur; store at -20°C in anhydrous conditions ( ).

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated analogs) ensures precision. For bile or urine samples, enzymatic hydrolysis (β-glucuronidase/sulfatase) can distinguish free vs. conjugated estradiol .

- Validation : Include calibration curves (1–100 ng/mL range) and spike-recovery tests to account for matrix effects .

Q. What is the physiological significance of this dual-conjugated estrogen metabolite?

- Role : The sulfate and glucuronide groups enhance water solubility, facilitating renal and biliary excretion. This conjugation reduces estrogen receptor binding, mitigating hormonal activity ( ).

- Clinical Relevance : Elevated levels are linked to cholestasis in late pregnancy and Dubin-Johnson syndrome ( ).

Advanced Research Questions

Q. How can researchers design experiments to study MRP-mediated transport inhibition by this compound?

- Experimental Design : Use membrane vesicles expressing MRP2 (e.g., Sf9 insect cells) and measure ATP-dependent uptake of H-labeled leukotriene C4 (LTC4). Competitive inhibition assays with estradiol 3-sulfate 17β-glucuronide (IC determination) should include controls like MK571 (MRP inhibitor) .

- Data Interpretation : Compare kinetic parameters (, ) with other MRP substrates (e.g., estrone 3-sulfate) to assess substrate specificity.

Q. How to resolve contradictions in OATP1B1 transport kinetics (biphasic vs. Michaelis-Menten)?

- Hypothesis Testing : Biphasic kinetics ( ) may indicate multiple binding sites or allosteric modulation. Perform saturation studies across a wider substrate concentration range (0.1–100 µM). Use inhibitors like rifampicin (OATP1B1-specific) to isolate transport mechanisms .

- Advanced Modeling : Apply a two-site binding model or Hill coefficient analysis to differentiate cooperative vs. non-cooperative transport .

Q. What experimental strategies are recommended for studying this compound’s stability in environmental matrices (e.g., compost)?

- Approach : Simulate composting conditions (aerobic, 40–60°C) and track degradation via LC-MS/MS. Compare half-lives with free estradiol and other conjugates (e.g., estrone 3-sulfate). Include abiotic controls (UV light, pH variation) to isolate microbial vs. chemical degradation pathways .

- Challenges : Matrix complexity may require solid-phase extraction (SPE) and derivatization for low-concentration detection.

Methodological Considerations

Q. How to address solubility limitations in cell-based assays?

- Solution : Prepare stock solutions in DMSO (5 mg/mL, sonicated) and dilute in culture media to ≤0.1% DMSO. Validate solubility via dynamic light scattering (DLS) to exclude micelle formation .

Q. What precautions are necessary when handling this compound in vivo?

- Safety : Classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Use PPE (P3 respirator, nitrile gloves) and conduct experiments in fume hoods. Monitor estrogenic effects in animal models (e.g., uterine weight assays) to avoid confounding endocrine outcomes .

Data Contradiction Analysis

Q. How to interpret conflicting results in plasma metabolite studies (e.g., post-ILIB treatment)?

- Case Study : reports increased plasma estradiol 3-sulfate 17β-glucuronide post-intravascular laser irradiation. Contrast with baseline levels using paired t-tests (FDR-corrected) and validate via longitudinal sampling. Consider confounding factors (e.g., diurnal hormone fluctuations) .

- Mechanistic Insight : Laser-induced changes in hepatic transporter activity (OATP/MRP) or phase II enzyme expression (UGT/SULT) could explain metabolite shifts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.